4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a bromo-fluoro-substituted phenyl ring at the 4-position of the pyrrolidine scaffold. The bromine and fluorine substituents on the aromatic ring may enhance electronic properties, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrFNO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) |
InChI Key |
UBMZICNCSOTQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The pyrrolidine ring and the halogen substituents may play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and synthesis parameters:
*Calculated based on formula C11H10BrFNO2.
Key Observations:
- Substituent Position : The ortho-fluoro and para-bromo arrangement in the target compound contrasts with para-fluoro (e.g., ) or methoxy-substituted analogues (e.g., ), which may alter steric and electronic interactions.
- Synthesis Efficiency: Yields for related compounds vary significantly (45–76%), with purity ranging from 76% to >99% .
Functional Group Modifications
- Urea and Carbamate Derivatives : Compounds like (±)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid incorporate urea sidechains (e.g., trifluoromethylphenyl urea), which may enhance binding to protein targets . Boc-protected analogues (e.g., ) are common intermediates in peptide synthesis.
- Heterocyclic Variations : Replacement of the phenyl ring with furan () or pyridine () alters solubility and hydrogen-bonding capacity.
Physicochemical and Application-Based Differences
- Molecular Weight : The target compound (~302.1 g/mol) is heavier than furan-based analogues (181.19 g/mol, ) but lighter than urea-containing derivatives (466 g/mol, ).
Biological Activity
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11BrFNO2
- Molecular Weight : Approximately 288.11 g/mol
- Functional Groups : The compound features a pyrrolidine ring, a carboxylic acid group, and a halogenated aromatic substituent (5-bromo-2-fluorophenyl).
4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibits significant interactions with various enzymes and proteins involved in metabolic pathways and signal transduction. The presence of the fluorophenyl group enhances the binding affinity to specific enzymes, which can lead to either enzyme inhibition or activation.
Table 1: Biochemical Interactions
| Enzyme/Protein | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Alters drug metabolism |
| NAD+-dependent enzymes | Activation | Enhances metabolic processes |
| Kinases | Modulation | Affects signaling pathways |
Cellular Effects
The compound has been shown to influence various cellular processes, including:
- Cell Signaling : Modulates pathways related to cell proliferation and apoptosis.
- Gene Expression : Interacts with transcription factors, leading to altered gene expression profiles.
- Metabolic Activity : Affects cellular metabolism in immune cells and cancer cells.
Molecular Mechanisms
At the molecular level, the activity of 4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is attributed to its binding interactions with biomolecules. The fluorine and bromine substituents may enhance its pharmacological profile by increasing selectivity and potency.
Mechanistic Pathways
- Enzyme Interaction : The compound binds to active sites of enzymes, modifying their activity.
- Transcription Factor Modulation : Alters the binding affinity of transcription factors to DNA, impacting gene transcription.
- Signal Transduction Pathways : Influences pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in treating neurological disorders and cancer.
Study 1: Anticancer Activity
Research indicated that 4-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibits cytotoxic effects on various cancer cell lines. In vitro assays demonstrated an IC50 value indicating significant antiproliferative activity.
Study 2: Neuroprotective Effects
Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect is potentially mediated through its antioxidant properties and modulation of neuroinflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
